Introduction: The Significance of a Polyhalogenated Benzene Core
Introduction: The Significance of a Polyhalogenated Benzene Core
An In-Depth Technical Guide to 1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5)
This guide provides a comprehensive technical overview of 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a key polyhalogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, analytical methodologies, and toxicological profile, offering field-proven insights and detailed protocols.
1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5) is a heavily substituted benzene derivative characterized by its unique arrangement of six halogen atoms. This structure imparts significant chemical and physical properties, making it a valuable intermediate in specialized organic synthesis.[1][2] Its primary utility lies in its role as a rigid scaffold and a precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[2][3] The high degree of halogenation creates a sterically hindered and electron-deficient aromatic core, opening pathways to unique chemical transformations not readily accessible with less substituted benzenes.
Physicochemical and Computed Properties
The defining characteristics of this compound stem directly from its molecular structure. The high molecular weight and halogen content result in a solid substance with very low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating strong lipophilicity.[4] These properties are critical for understanding its behavior in both reaction media and environmental systems.
| Property | Value | Source(s) |
| CAS Number | 31604-30-5 | [4][5] |
| Molecular Formula | C₆Br₄Cl₂ | [4] |
| Molecular Weight | 462.58 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 281 °C | [6] |
| Boiling Point (Predicted) | 394.0 ± 37.0 °C | [6] |
| Density (Predicted) | 2.597 ± 0.06 g/cm³ | [6] |
| Water Solubility | Insoluble (6.0E-5 g/L at 25 °C) | [4] |
| LogP (Predicted) | 6.04 | [6] |
| Purity (Typical) | ≥97% | [1][7] |
Synthesis Pathway and Rationale
The synthesis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene typically involves the exhaustive bromination of a dichlorobenzene precursor. The choice of starting material and reaction conditions is critical to achieving high selectivity for the desired isomer.
Retrosynthetic Analysis and Strategy
A logical precursor for this molecule is 1,4-dichlorobenzene.[6][8] The two chlorine atoms are para to each other, establishing the 1- and 4-positions. The subsequent bromination must then occur at the remaining four positions (2, 3, 5, and 6). In electrophilic aromatic substitution, chlorine is an ortho-, para-directing deactivator.[9][10] Starting with 1,4-dichlorobenzene, the first bromination will be directed to the positions ortho to the chlorines (positions 2, 3, 5, and 6). Due to the deactivating nature of the halogens, forcing conditions (e.g., excess brominating agent and a strong Lewis acid catalyst) are required to achieve complete substitution.
Synthesis Workflow Diagram
The following diagram illustrates the direct bromination pathway from 1,4-dichlorobenzene.
Caption: Synthetic workflow for 1,2,4,5-tetrabromo-3,6-dichlorobenzene.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a robust method for synthesizing the title compound from 1,4-dichlorobenzene.
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (0.1 mol, 14.7 g) and anhydrous iron(III) bromide (0.01 mol, 2.96 g) as the Lewis acid catalyst.
-
Reaction Initiation: Gently heat the mixture to 60-70 °C to melt the 1,4-dichlorobenzene and dissolve the catalyst.
-
Bromination: From the dropping funnel, add liquid bromine (0.45 mol, 23 mL, 71.9 g) dropwise over a period of 2 hours. The reaction is highly exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 100-110 °C) for 12 hours to ensure complete tetrabromination. Monitor the reaction progress using Gas Chromatography (GC) until the starting material and intermediate products are consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product is then purified by recrystallization from a suitable solvent like toluene or xylene to yield the final product as a crystalline solid.
Reactivity Profile: A Precursor to Polyarylbenzenes via Aryne Intermediates
The high degree of halogenation makes 1,2,4,5-tetrabromo-3,6-dichlorobenzene an excellent precursor for generating highly reactive aryne intermediates.[6] Treatment with a strong base, such as an organolithium reagent, can induce a stepwise elimination of HBr (or LiBr after metal-halogen exchange), leading to the formation of a dibromodichlorobenzyne. This intermediate can then undergo further elimination to form a diaryne. These arynes are powerful dienophiles and electrophiles.
A key application is the synthesis of polyarylbenzenes. The aryne intermediate can be trapped in a [4+2] cycloaddition reaction with a suitable diene, such as furan, or can react with organometallic reagents.[11]
Aryne Formation and Trapping Workflow
Caption: Generation and trapping of a benzyne intermediate.
Advanced Analytical Methodologies
The analysis of polyhalogenated compounds like 1,2,4,5-tetrabromo-3,6-dichlorobenzene requires specialized techniques to achieve the necessary sensitivity and selectivity, especially in complex matrices such as environmental or biological samples.[12][13] The methodology is often adapted from protocols for brominated flame retardants (BFRs).[14]
Analytical Workflow Overview
A typical workflow involves extraction from the sample matrix, cleanup to remove interferences, and instrumental analysis, most commonly by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[15][16]
Caption: End-to-end workflow for the analysis of the target compound.
Detailed Protocol: Trace-Level Quantification in Sediment
This protocol provides a self-validating system for the quantification of 1,2,4,5-tetrabromo-3,6-dichlorobenzene in environmental sediment samples.
-
Sample Preparation: Lyophilize (freeze-dry) 10 g of the sediment sample to remove water. Grind the dried sample to a fine, homogenous powder.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled 1,2,4,5-tetrabromo-3,6-dichlorobenzene, if available, or a related polybrominated compound not expected in the sample).
-
Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the spiked sample with diatomaceous earth and pack it into a PLE cell.
-
Extract using a solvent mixture of hexane and dichloromethane (1:1, v/v) at 100 °C and 1500 psi.
-
Perform two static extraction cycles of 10 minutes each.
-
Causality: PLE is chosen over traditional Soxhlet extraction for its significantly reduced solvent consumption and extraction time, while providing comparable or superior extraction efficiency for persistent organic pollutants from solid matrices.[15]
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Concentrate the extract to approximately 1 mL.
-
Load the concentrated extract onto a multi-layer silica gel SPE cartridge pre-activated with hexane. The layers may include acidified silica to retain lipids and basic silica to remove other interferences.
-
Elute the target analyte fraction with hexane/dichloromethane.
-
Causality: This cleanup step is crucial for removing co-extracted matrix components (e.g., lipids, humic acids) that can interfere with GC analysis and suppress the MS signal.
-
-
Instrumental Analysis (GC-ECNI-MS):
-
GC System: Agilent 8890 GC (or equivalent) with a 30 m x 0.25 mm x 0.25 µm DB-5ms capillary column.
-
Injection: 1 µL pulsed splitless injection at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).
-
Causality: ECNI is the ionization mode of choice because polyhalogenated compounds have a high electron affinity. This results in the formation of stable negative ions, providing exceptionally high sensitivity and selectivity, with detection limits often in the femtogram range.[15]
-
Data Acquisition: Monitor the characteristic m/z ions for the target compound and the internal standard in Selected Ion Monitoring (SIM) mode.
-
Toxicological Profile and Environmental Considerations
As a specific entity, detailed toxicological data for 1,2,4,5-tetrabromo-3,6-dichlorobenzene is limited. However, its classification and structural similarity to other polyhalogenated benzenes provide a basis for a preliminary hazard assessment.
-
Aquatic Toxicity: The compound is classified as hazardous to the aquatic environment (Chronic, Category 4), indicating it may cause long-lasting harmful effects to aquatic life.[4]
-
Persistence and Bioaccumulation: With its extremely low water solubility and high predicted LogP, the compound is expected to be persistent in the environment.[4][6] It will strongly partition from water to soil, sediment, and biota.[17][18] This behavior is characteristic of many brominated flame retardants and chlorinated benzenes, which are known to bioaccumulate in food chains.[19]
-
Inferred Mammalian Toxicity: Studies on related compounds, such as tetrachlorobenzenes, show that the liver and kidneys are primary target organs, with observed effects including increased organ weight and histological changes.[19] The 1,2,4,5-isomer of tetrachlorobenzene was found to be the most toxic among those tested in a 90-day rat study.[19] Given these precedents, 1,2,4,5-tetrabromo-3,6-dichlorobenzene should be handled with appropriate precautions as a potential hepatotoxic and nephrotoxic agent. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][20]
Conclusion
1,2,4,5-Tetrabromo-3,6-dichlorobenzene stands out as a highly functionalized building block for advanced chemical synthesis. Its utility as a precursor to reactive aryne intermediates provides a powerful tool for constructing complex, poly-substituted aromatic systems. However, its properties also suggest significant environmental persistence and potential toxicity, underscoring the need for careful handling and robust analytical monitoring. Future research will likely focus on expanding its applications in materials science and medicinal chemistry, while also further characterizing its environmental and toxicological footprint.
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